molecular formula C26H20 B103901 Tetraphenylethylene CAS No. 632-51-9

Tetraphenylethylene

Cat. No.: B103901
CAS No.: 632-51-9
M. Wt: 332.4 g/mol
InChI Key: JLZUZNKTTIRERF-UHFFFAOYSA-N
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Description

Tetraphenylethylene is an organic compound with the chemical formula (C_{26}H_{20}). It is characterized by a central ethylene unit bonded to four phenyl groups. This compound is known for its unique structural properties, where the phenyl groups are twisted out of the plane defined by the central ethylene unit. This compound is a yellow solid that exhibits interesting photophysical properties, making it a subject of extensive research in various scientific fields .

Mechanism of Action

Target of Action

Tetraphenylethylene (TPE) is primarily used as a fluorescent probe for next-generation sensing applications . It has been utilized for the facile detection of nitroaromatic compounds (NACs) through a fluorescence quenching mechanism . NACs are volatile compounds widely used in various explosive formulations , making them a significant target for TPE.

Mode of Action

TPE interacts with its targets, such as NACs, through a fluorescence quenching mechanism . This interaction is facilitated by the aggregation-induced emission (AIE) properties of TPE . When TPE comes into contact with its targets, it exhibits a change in its fluorescence properties, allowing for the detection of the target compounds .

Biochemical Pathways

TPE operates on the principle of aggregation-induced emission (AIE), a phenomenon where typically small organic molecules, which are weak emitters when fully dissolved in solvents, become highly luminescent in the supramolecular aggregated state . This property of TPE allows it to detect the presence of certain compounds, such as NACs, by observing changes in its fluorescence properties .

Pharmacokinetics

Its excellent solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

The result of TPE’s action is the detection of target compounds such as NACs . When TPE comes into contact with these compounds, its fluorescence properties change, allowing for the detection of the target compounds . This makes TPE a valuable tool in sensing applications, particularly in the detection of explosive materials .

Action Environment

The action of TPE is influenced by environmental factors. For instance, the AIE properties of TPE are observed in 90% water (H2O/THF) content due to extensive formation of aggregates . Furthermore, the interaction of TPE with its targets can be influenced by the presence of other compounds in the environment . Therefore, the action, efficacy, and stability of TPE can vary depending on the environmental conditions.

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Tetraphenylethylene has been recognized as a universal basic block in macrocyclic chemistry, supramolecular aggregate materials, etc . Future research directions include the eight-shaped double-ring structure of TPE, summarizing the research on neutral molecular structures, ionic molecular structures, and metal molecular structures .

Biochemical Analysis

Biochemical Properties

Tetraphenylethylene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules through weak intermolecular interactions and functionalization on the planar phenyl groups. These interactions often lead to aggregation-induced emission, where this compound becomes highly luminescent in the aggregated state . This property is utilized in the development of responsive fluorescent materials for biological applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound derivatives can induce reactive oxygen species (ROS) production, which affects cell signaling and can lead to apoptosis in cancer cells . Additionally, this compound-based compounds have been used in drug delivery systems, where they enhance the efficacy of anticancer drugs by improving their cellular uptake and targeting specific cellular compartments .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound derivatives exhibit aggregation-induced emission due to the restriction of intramolecular rotations (RIR) of the phenyl rings . This mechanism is crucial for their photophysical properties and their application in fluorescence-based assays. Furthermore, this compound can undergo charge separation and phenyl ring rotation, leading to conformational changes that enhance its luminescent properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound derivatives have been shown to maintain their luminescent properties over extended periods, making them suitable for long-term studies . Factors such as solvent viscosity and medium rigidity can influence the stability and photophysical behavior of this compound . Long-term studies have demonstrated that this compound-based compounds remain stable and effective in various biological applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound derivatives can enhance cellular functions and improve drug delivery efficiency . High doses may lead to toxic effects, including oxidative stress and apoptosis . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux. The compound can undergo metabolic transformations that affect its luminescent properties and biological activity . These metabolic pathways are essential for understanding the behavior of this compound in biological systems and optimizing its use in biomedical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . This compound-based compounds have been designed to target specific tissues, enhancing their efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for their role in drug delivery systems and their ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylethylene can be synthesized through several methods. One common approach involves the reaction of diphenyldichloromethane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This method yields this compound through a Friedel-Crafts alkylation reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of excess benzene and a catalytic amount of aluminum chloride, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylethylene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of tetraphenylethane.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Tetraphenylethylene: this compound is unique due to its aggregation-induced emission properties, which are not commonly observed in other similar compounds. This makes it particularly valuable in the development of fluorescent materials and sensors .

Properties

IUPAC Name

1,2,2-triphenylethenylbenzene
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InChI

InChI=1S/C26H20/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
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InChI Key

JLZUZNKTTIRERF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
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Molecular Formula

C26H20
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DSSTOX Substance ID

DTXSID1060895
Record name Tetraphenylethene
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Molecular Weight

332.4 g/mol
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Physical Description

Slightly beige powder; [Acros Organics MSDS]
Record name Tetraphenylethylene
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CAS No.

632-51-9
Record name Tetraphenylethylene
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Record name Benzene, 1,1',1'',1'''-(1,2-ethenediylidene)tetrakis-
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Synthesis routes and methods

Procedure details

N,N'-Bisbenzyl spirodiamide 11 was obtained by diethyl ether extraction from the brine-DMSO reaction mixture in 80-93% yield. Bulkier derivatives N,N'-bis(diphenylmethyl)-spirodiamide 12 and N,N'-bis(9-anthracenylmethyl)-spirodiamide 13 have also been synthesized from diphenymethyl chloride and 9-anthracenylmethyl chloride, respectively. N,N'-bis(9-anthracenylmethyl)spirodiamide 13 was synthesized using the same method as bisbenzyl derivative 11 and isolated by column chromatography in 35% yield. The anthracenyl group in 13 is sensitive to oxygen, so analytically pure crystalline product was collected directly from fractions by cooling the chromatography fractions in a refrigerator under nitrogen. Diphenylmethyl chloride itself reacted with the basic equilibrium mixture of sodium methylsulfinylcarbanion and spirodiamide dianion in DMSO to produce a fluorescent product, tetraphenylethene. By employing a 100% excess of diphenylmethyl chloride, N,N'-bis(diphenylmethyl)-spirodiamide 12 was isolated by column chromatography in 22% yield.
[Compound]
Name
N,N'-bis(diphenylmethyl)-spirodiamide
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N,N'-bis(9-anthracenylmethyl)-spirodiamide
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bisbenzyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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